
5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide” is a potent Factor Xa (FXa) inhibitor . It is a new class of antithrombotic agent that has been identified as an oxazolidinone derivative . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Aplicaciones Científicas De Investigación
Antitumor Properties
Compounds structurally related to 5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide have been investigated for their antitumor properties. For example, derivatives of imidazotetrazines, which share some structural features with thiophene carboxamides, have shown curative activity against L-1210 and P388 leukemia, potentially acting as prodrugs for more active substances (Stevens et al., 1984).
Synthesis of Heterocycles
Research has focused on the synthesis of novel heterocyclic compounds, leveraging functionalities related to thiophene and isothiazole. These efforts are aimed at exploring the chemical diversity and reactivity of such molecules for various applications, including drug discovery and material science (Tang Li-jua, 2015; Machoń, 1976).
Antimicrobial and Antitubercular Activities
Studies have developed compounds with thiophene and isothiazole moieties for antimicrobial and antitubercular activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showing significant potential as new antimicrobial agents. This line of research indicates the possibility of exploring this compound for similar biological activities (Desai et al., 2011; Sandeep Kumar Marvadi et al., 2020).
Material Science Applications
Thiophene derivatives are also explored for material science applications, such as photostabilizers for polymers and corrosion inhibitors for metals. These applications benefit from the unique chemical properties of thiophene-based compounds, such as their ability to absorb UV radiation or interact with metal surfaces, protecting materials from degradation or corrosion (Balakit et al., 2015; Murmu et al., 2020).
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that after contact with microorganisms, similar compounds can quickly and irreversibly inhibit their growth, resulting in the death of microbial cells .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The action, efficacy, and stability of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can be influenced by environmental factors. For instance, similar compounds have been reported to be stable in water under acidic conditions but hydrolyzed under alkaline conditions . Additionally, the compound is less effective in use, non-toxic, and pollution-free, easy to mix in various formulations, and has a wide range of pH .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. Thiazoles, the parent material for this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Cellular Effects
The effects of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide on various types of cells and cellular processes are significant. It has been reported to have a strong inhibitory and killing effect on bacteria, fungi, and algae .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide change over time. It has been reported to have good stability and low degradation .
Dosage Effects in Animal Models
The effects of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide vary with different dosages in animal models. At high doses, it has a significant effect on biological slime peeling .
Metabolic Pathways
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is involved in various metabolic pathways. Thiazoles, the parent material for this compound, are naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism .
Transport and Distribution
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is transported and distributed within cells and tissues. It is easily soluble in water, low carbon alcohol, and ethylene glycol .
Propiedades
IUPAC Name |
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-5-4-8(15-12-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRQBKGPGBODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)
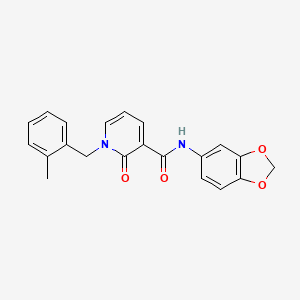
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
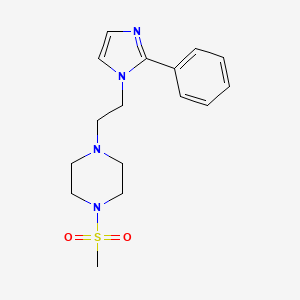

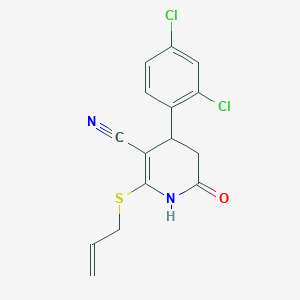
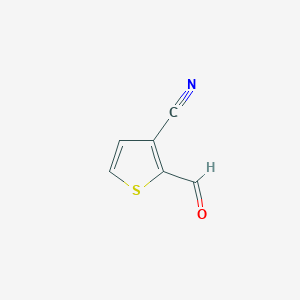
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
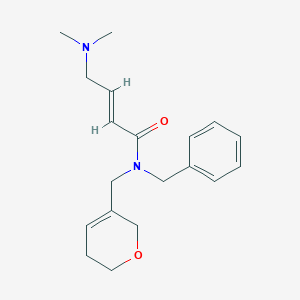
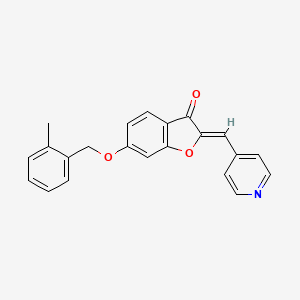
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
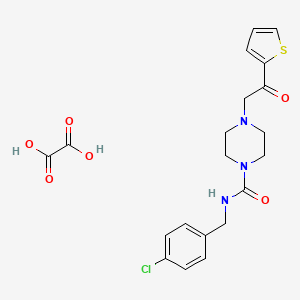
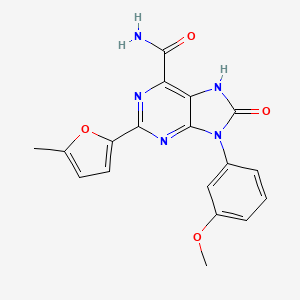
![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)
